4,4',4''-Methanetriyltris(2-methylaniline)
Description
4,4',4''-Methanetriyltris(2-methylaniline) (CAS: Not explicitly provided in evidence) is a triarylmethane derivative featuring three 2-methylaniline groups connected via a central methane bridge. This compound belongs to the aromatic amine family, which is widely utilized in polymer synthesis, epoxy hardeners, and dye intermediates .
Properties
CAS No. |
4479-33-8 |
|---|---|
Molecular Formula |
C22H25N3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4-[bis(4-amino-3-methylphenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C22H25N3/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18/h4-12,22H,23-25H2,1-3H3 |
InChI Key |
YZUBRULGWRHPMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Methanetriyltris(2-methylaniline) can be achieved through several methods. One common approach involves the nitration and reduction of arenes. This method typically includes the following steps:
Nitration: The aromatic compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-Methanetriyltris(2-methylaniline) often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-Methanetriyltris(2-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces the corresponding amines .
Scientific Research Applications
Industrial Applications
-
Dyes and Pigments
- 4,4'-Methylene-bis(2-methylaniline) is utilized as a precursor in the synthesis of various dyes and pigments. It serves as a coupling agent in the formation of azo dyes, which are widely used in textiles and inks. The compound's ability to provide vibrant colors makes it valuable in the dye industry .
- Polymer Chemistry
- Electronics
Biological Applications
-
Anticancer Research
- Recent studies have investigated the anticancer potential of derivatives of 4,4'-methylene-bis(2-methylaniline). Research conducted by the National Cancer Institute indicated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. This potential opens avenues for developing new therapeutic agents targeting specific cancer types .
-
Toxicological Studies
- Understanding the toxicological profile of 4,4'-methylene-bis(2-methylaniline) is crucial due to its carcinogenic properties. Investigations have shown that prolonged exposure can lead to adverse health effects, including cancer risk. These findings necessitate careful handling and regulation in industrial applications .
Case Study 1: Dye Synthesis
A study published in RSC Advances detailed the synthesis of azo dyes using 4,4'-methylene-bis(2-methylaniline) as a coupling component. The results demonstrated high yields of vibrant dyes suitable for textile applications, emphasizing the compound's utility in dye chemistry .
Case Study 2: Polymer Development
Research on the incorporation of 4,4'-methylene-bis(2-methylaniline) into polyurethane formulations showed enhanced mechanical properties compared to conventional formulations without this compound. The study highlighted improvements in tensile strength and thermal stability, making it an attractive option for industrial applications .
Mechanism of Action
The mechanism of action of 4,4’,4’'-Methanetriyltris(2-methylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Structural Analogs
The compound is compared to the following analogs based on substituents, bridging groups, and applications:
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 4,4'-Methylenebis(2-methylaniline) | 838-88-0 | C₁₅H₁₈N₂ | Two 2-methylaniline groups, methylene bridge |
| 4,4'-Methylenebis(2-chloroaniline) | 101-14-4 | C₁₃H₁₂Cl₂N₂ | Two 2-chloroaniline groups, methylene bridge |
| 4,4',4''-Methanetriyltris(N,N-diethylaniline) | 68814-02-8 | C₃₁H₄₃N₃ | Three N,N-diethylaniline groups, methane bridge |
| Leucocrystal Violet (4,4',4''-Methanetriyltris(N,N-dimethylaniline)) | 603-48-5 | C₂₅H₃₁N₃ | Three N,N-dimethylaniline groups, methane bridge |
| 4,4'-Cyclohexane-1,1-diylbis(2-methylaniline) | 6442-08-6 | C₂₀H₂₆N₂ | Two 2-methylaniline groups, cyclohexane bridge |
Physicochemical Properties
Toxicity and Regulatory Status
- 4,4',4''-Methanetriyltris(2-methylaniline): While direct toxicological data are absent, its structural similarity to 4,4'-Methylenebis(2-methylaniline) (a probable carcinogen) raises concerns about bladder and liver toxicity .
- 4,4'-Methylenebis(2-chloroaniline): Recognized as a human carcinogen due to its role in bladder cancer among exposed workers .
Biological Activity
4,4',4''-Methanetriyltris(2-methylaniline), also known as 4,4'-Methylene-bis(2-methylaniline), is an organic compound with significant relevance in various biological contexts. Its structural features include three 2-methylaniline groups connected by a methylene bridge. This compound has attracted attention due to its potential biological activities, including its carcinogenic properties and effects on cellular mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | 4,4'-Methylene-bis(2-methylaniline) |
| CAS Number | 838-88-0 |
Carcinogenic Potential
Research indicates that 4,4',4''-Methanetriyltris(2-methylaniline) possesses carcinogenic properties. Studies have demonstrated that exposure to this compound can lead to various forms of cancer in animal models. Specifically, chronic exposure has been linked to increased incidences of tumors in organs such as the bladder and spleen. The National Cancer Institute (NCI) reported that animals exposed to 2-methylaniline hydrochloride exhibited significant tumor growth, suggesting a similar risk profile for its derivatives, including 4,4',4''-Methanetriyltris(2-methylaniline) .
The biological activity of this compound may be attributed to its ability to interact with cellular macromolecules. The amine groups can participate in hydrogen bonding and nucleophilic reactions, potentially leading to alterations in protein function and gene expression. This interaction can disrupt normal cellular processes, contributing to its carcinogenic effects.
Toxicological Studies
Several toxicological assessments have been conducted to evaluate the safety profile of 4,4',4''-Methanetriyltris(2-methylaniline). Key findings include:
- Acute Toxicity : Short-term exposure can lead to skin irritation and respiratory issues.
- Chronic Toxicity : Long-term exposure has been associated with organ-specific damage and increased cancer risk .
- Reproductive Effects : Limited studies suggest potential reproductive toxicity, although more research is needed in this area .
Case Studies
- Study on Carcinogenic Effects : A study involving rats exposed to 2-methylaniline hydrochloride found a significant increase in the incidence of bladder tumors. The study concluded that the compound's structure likely contributes to its carcinogenicity through metabolic activation leading to DNA damage .
- Toxicological Review : A comprehensive review highlighted the need for further investigation into the long-term effects of exposure to methylene-bis(2-methylaniline) derivatives. It emphasized the importance of understanding the underlying mechanisms of toxicity and potential environmental impacts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4',4''-Methanetriyltris(2-methylaniline), and what experimental parameters critically influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving aromatic amines and formaldehyde derivatives under acidic or basic catalysis. Key parameters include stoichiometric ratios (e.g., 3:1 molar ratio of 2-methylaniline to formaldehyde precursor), temperature control (80–120°C), and reaction time (12–24 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Yield optimization requires careful monitoring of pH and exclusion of moisture .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4,4',4''-Methanetriyltris(2-methylaniline?
- Methodological Answer :
- NMR : Use 1H and 13C NMR in deuterated dimethyl sulfoxide (DMSO-d6) to resolve aromatic proton environments and confirm the methylidyne bridge. Compare shifts to structurally similar compounds like 4,4'-diaminodiphenylmethane .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (C19H19N3, theoretical 289.16 g/mol). Fragmentation patterns help validate the triaryl methane backbone .
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects and bond angles, though crystallization may require slow evaporation from toluene .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?
- Methodological Answer : The compound is sensitive to oxidation and UV light. Store under inert gas (argon) at 0–6°C in amber glass vials. Stability tests via TLC or HPLC (C18 column, acetonitrile/water mobile phase) should be conducted monthly to detect degradation products like quinone imines. Add antioxidants (e.g., BHT at 0.1% w/w) to prolong shelf life .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of 4,4',4''-Methanetriyltris(2-methylaniline)?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites. Compare results with experimental UV-Vis spectra (λmax ~300 nm in DMF) to validate electronic transitions. Solvent effects should be incorporated using polarizable continuum models (PCM) .
Q. How should researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Conflicting DSC/TGA data (e.g., decomposition ranges of 200–250°C vs. 180–220°C) may arise from impurities or heating rates. Replicate experiments under controlled conditions (e.g., 5°C/min heating rate in N2 atmosphere). Cross-validate with kinetic models (e.g., Flynn-Wall-Ozawa method) to assess activation energy discrepancies .
Q. What strategies address anomalous spectroscopic results, such as unexpected splitting in 1H NMR spectra?
- Methodological Answer : Splitting may result from restricted rotation of aryl groups or paramagnetic impurities. Variable-temperature NMR (25–80°C) can distinguish dynamic effects. Purify via preparative HPLC (C18 column, methanol/water gradient) to remove metal contaminants. Compare with spectra of deuterated analogs (e.g., 4,4',4''-Methanetriyltris(2-methyl-d3-aniline)) .
Q. How do substituent positions (e.g., 2-methyl vs. 4-methyl) influence the compound’s supramolecular interactions?
- Methodological Answer : Perform Hirshfeld surface analysis on X-ray data to quantify intermolecular interactions (e.g., C-H···π, π-π stacking). Compare with analogs like 4,4'-Methylenebis(2-methylaniline) to assess steric effects of ortho-methyl groups on crystallinity and solubility .
Q. What alternative characterization methods are recommended when standard techniques fail to resolve structural ambiguities?
- Methodological Answer : Use advanced hyphenated techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
